4-nitro-1H-imidazole-5-carbonitrile

Description

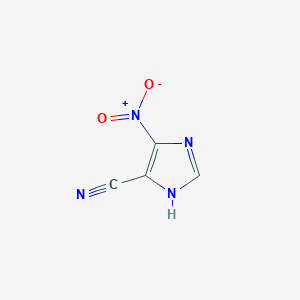

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N4O2/c5-1-3-4(8(9)10)7-2-6-3/h2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHKJVQFVZYKRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution X-ray Crystallography and Charge Density Analysis

The intricate details of the molecular structure and electronic properties of 4-nitro-1H-imidazole-5-carbonitrile and its derivatives have been extensively investigated through high-resolution X-ray crystallography. This technique, coupled with advanced charge density analysis, provides profound insights into the distribution of electrons within the molecule and the nature of the interactions governing its crystal packing. These studies move beyond the simplistic view of atoms as spheres and explore the subtle aspherical features of electron density that are crucial for understanding chemical bonding and intermolecular forces.

The experimental charge density distribution in crystals of this compound derivatives has been determined using the sophisticated Hansen-Coppens multipole model. wikipedia.orggla.ac.uk This model is an aspherical approach that allows for a detailed description of the electron distribution around each nucleus, moving beyond the limitations of the simpler Independent Atom Model (IAM) which assumes spherical atoms. wikipedia.org

In a study on 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, a closely related derivative, the Hansen-Coppens multipole formalism was applied to refine the crystal structure based on high-resolution X-ray diffraction data. nih.govacs.orgresearchgate.net This method models the total electron density by partitioning it into a spherical core, a spherical valence density, and aspherical valence density functions described by spherical harmonic functions. amu.edu.pl The refinement involves adjusting population and expansion/contraction parameters for the valence shell to accurately model the deformation of electron density due to chemical bonding and lone pairs. amu.edu.pl For instance, in the analysis of another nitroimidazole derivative, 1-(2′-aminophenyl)-2-methyl-4-nitro-1H-imidazole, an anharmonic motion model was necessary for certain nitrogen and oxygen atoms to achieve a better charge-density model, highlighting the complexity of these systems. researchgate.net

The application of this model facilitates the calculation of various electrostatic properties, such as atomic charges and the molecular dipole moment, which are highly dependent on the refinement strategy. nih.govacs.org The resulting charge distribution shows a clear separation of charges, with the nitro and cyano groups acting as strong electron-withdrawing moieties, leading to a negative charge on the nitroimidazole ring that is balanced by positively charged substituents. amu.edu.pl

| Parameter/Concept | Description | Relevance to this compound Derivatives |

|---|---|---|

| Aspherical Atom Model | Describes electron density anisotropically, accounting for bonding and lone pairs. wikipedia.org | Provides a more accurate representation of the electron distribution compared to the Independent Atom Model. nih.govacs.orgresearchgate.net |

| Multipole Refinement | Adjusts population and shape parameters (κ) of valence electron density. amu.edu.pl | Used to model the charge density of derivatives like 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. nih.govacs.org |

| Deformation Density Maps | Visualizes the redistribution of electron density upon bond formation. | Reveals charge accumulation in covalent bonds and lone pair regions. |

| Electrostatic Properties | Calculation of atomic charges, dipole moments, and electrostatic potential. nih.govacs.org | Demonstrates significant charge separation due to the electron-withdrawing nitro and cyano groups. amu.edu.pl |

The experimental charge density obtained from the multipole model can be further analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. This approach analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to characterize chemical bonds and intermolecular interactions. The analysis focuses on identifying bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

For derivatives such as 1-(4'-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carbonitrile, the analysis of intra- and intermolecular interactions was performed within the framework of QTAIM. researchgate.net The properties at the BCPs, such as the electron density (ρ_BCP), its Laplacian (∇²ρ_BCP), and the total energy density (H_BCP), provide quantitative measures of the interaction strength and nature.

Covalent Bonds: Characterized by high ρ_BCP values and a large, negative Laplacian (∇²ρ_BCP < 0), indicating a concentration of electron density.

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals interactions): Characterized by low ρ_BCP values and a positive Laplacian (∇²ρ_BCP > 0), indicating depletion of electron density at the BCP. The sign of the total energy density (H_BCP) can further distinguish between purely closed-shell interactions (H_BCP > 0) and those with some covalent character (H_BCP < 0).

This topological analysis has been instrumental in characterizing the weak C-H···O and C-H···N hydrogen bonds, as well as other non-covalent interactions that direct the crystal packing in these molecules. nih.govresearchgate.net

| Parameter | Symbol | Significance in Covalent Bonds | Significance in Closed-Shell Interactions |

|---|---|---|---|

| Electron Density at BCP | ρ_BCP | High | Low |

| Laplacian of Electron Density | ∇²ρ_BCP | Negative (charge concentration) | Positive (charge depletion) |

| Total Energy Density | H_BCP | Negative | Positive or slightly negative |

The solid-state architecture of this compound and its derivatives is governed by a delicate balance of various intermolecular interactions. High-resolution crystallographic studies have been crucial in identifying and characterizing these forces.

In many nitroimidazole derivatives, weak hydrogen bonds play a significant role in stabilizing the crystal lattice. In the crystal structure of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, the packing is partly determined by weak C-H···O and C-H···N hydrogen bonds. nih.govresearchgate.net Similarly, for 1-(4'-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carbonitrile, weak C-H···O/N hydrogen bonds are identified as key interactions. researchgate.net In the parent compound, 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, the primary packing motif involves N-H···N hydrogen bonds that connect molecules into infinite chains. nih.gov The oxygen atoms of the nitro group are common acceptors in these interactions, forming C-H···O contacts that link molecules into a cohesive three-dimensional structure. researchgate.net

A prominent feature in the crystal packing of derivatives containing the carbonitrile group is the presence of strong dipolar interactions. Specifically, a lateral electrostatic interaction between antiparallel, side-by-side cyano (C≡N) groups is a major contributor to the crystal packing of 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile. nih.govresearchgate.net This type of antiparallel C≡N···C≡N interaction is also observed in 1-(4'-chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carbonitrile. researchgate.net These interactions arise from the large dipole moment of the nitrile group and are highly directional, playing a crucial role in the supramolecular assembly. In contrast, in the crystal structure of 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, the cyano group does not participate in specific, strong interactions, and the chains formed by hydrogen bonds are only loosely connected. nih.gov

While not present in the parent this compound, halogen bonding becomes a dominant interaction in halogenated derivatives. For example, in 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, C-Cl···O halogen bonds are the principal interactions responsible for the crystal packing. researchgate.netnih.gov This interaction is a directional, electrostatically driven force between a region of positive potential on the halogen atom and a nucleophile, such as an oxygen atom of the nitro group. nih.gov

Investigation of Intermolecular Interactions within Crystal Packing

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Assignment and Regiochemistry

High-field ¹H and ¹³C NMR spectroscopy are indispensable tools for the precise structural assignment of organic molecules. For this compound, these techniques would provide definitive evidence for the arrangement of substituents on the imidazole (B134444) ring.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the proton at the C2 position of the imidazole ring and a broad signal for the N-H proton. The chemical shift of the C2-H proton would likely appear in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic imidazole ring and the electron-withdrawing nitro and cyano groups. The N-H proton signal is expected to be broad and its chemical shift highly dependent on the solvent and concentration, but it would likely resonate at a higher chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide key information about the carbon framework of the molecule. The spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) is expected to appear in the range of δ 115-120 ppm. The chemical shifts of the imidazole ring carbons (C2, C4, and C5) would be influenced by the substituents. The C4 and C5 carbons, being directly attached to the electron-withdrawing nitro and cyano groups, respectively, would be significantly deshielded and resonate at lower field compared to the C2 carbon.

A summary of the predicted NMR data is presented in the table below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.5 - 8.5 | Singlet | C2-H |

| ¹H | Variable (Broad) | Singlet | N1-H |

| ¹³C | 115 - 120 | - | C≡N |

| ¹³C | Downfield | - | C4 |

| ¹³C | Downfield | - | C5 |

| ¹³C | Upfield relative to C4/C5 | - | C2 |

Note: The predicted chemical shifts are estimates based on general principles and data for structurally similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound, HRMS would confirm the molecular formula and provide insights into the stability of different parts of the molecule.

The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition of C₄H₂N₄O₂.

The fragmentation of this compound under mass spectrometry conditions is anticipated to proceed through several key pathways, driven by the presence of the nitro and cyano groups. Common fragmentation patterns for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The nitrile group can also be lost as HCN (27 Da). A detailed analysis of the fragmentation of isotopically labeled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has been reported, providing valuable information on the fragmentation mechanisms of this class of compounds.

The expected fragmentation data is summarized in the interactive table below.

| m/z Value | Proposed Fragment | Formula | Loss from Molecular Ion |

| 138 | [M]⁺ | C₄H₂N₄O₂ | - |

| 92 | [M - NO₂]⁺ | C₄H₂N₂ | 46 |

| 111 | [M - HCN]⁺ | C₃HN₄O₂ | 27 |

| 108 | [M - NO]⁺ | C₄H₂N₃O | 30 |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Confirmation

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H, C≡N, and NO₂ groups.

The key expected vibrational frequencies are:

N-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the N-H bond of the imidazole ring.

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is characteristic of a nitrile group.

NO₂ Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretching vibration typically in the range of 1500-1560 cm⁻¹ and a symmetric stretching vibration between 1345-1385 cm⁻¹.

C=N and C=C Stretches: Absorptions corresponding to the imidazole ring's C=N and C=C stretching vibrations would be observed in the fingerprint region, typically between 1400-1600 cm⁻¹.

The table below summarizes the expected FTIR absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3200 - 3500 (broad) |

| C≡N | Stretching | 2220 - 2260 (sharp, medium) |

| NO₂ | Asymmetric Stretching | 1500 - 1560 (strong) |

| NO₂ | Symmetric Stretching | 1345 - 1385 (strong) |

| C=N / C=C | Ring Stretching | 1400 - 1600 |

Computational and Theoretical Investigations of Molecular and Electronic Structure

Quantum Chemical Calculations (e.g., DFT, SCS-RI-MP2-F12)

Quantum chemical calculations are at the forefront of computational studies, with methods like Density Functional Theory (DFT) and high-level correlated approaches such as Spin-Component Scaled Resolution of the Identity Second-Order Møller-Plesset Perturbation Theory with explicitly correlated F12 correction (SCS-RI-MP2-F12) providing a detailed picture of molecular and electronic properties.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For nitroimidazole derivatives, methods like DFT with basis sets such as 6-311++G** are commonly employed to calculate structural parameters. researchgate.net

Studies on related structures, such as 4,5-dinitro-1H-imidazole, reveal that the imidazole (B134444) ring is essentially planar. researchgate.net The primary conformational variables for 4-nitro-1H-imidazole-5-carbonitrile would be the torsion angles of the nitro group relative to the imidazole plane. In similar dinitroimidazoles, the nitro groups are typically rotated out of the imidazole plane to varying degrees. researchgate.net This tilt is a balance between the stabilizing effects of conjugation (favoring planarity) and steric repulsion between adjacent groups. For the title compound, DFT calculations would precisely define the bond lengths, bond angles, and the crucial dihedral angle between the nitro group and the heterocyclic ring.

Table 1: Predicted Structural Parameters of Nitroimidazoles from Computational Studies Note: This table represents typical data obtained from DFT calculations for nitroimidazole systems. Actual values for this compound would require specific calculation.

| Parameter | Typical Value Range | Description |

|---|---|---|

| C=N bond length | 1.30 - 1.38 Å | Bond lengths within the imidazole ring. |

| C-N (nitro) bond length | 1.45 - 1.50 Å | The single bond connecting the nitro group to the ring. |

| N-O (nitro) bond length | 1.21 - 1.25 Å | Bond lengths within the nitro group. |

| C-C (cyano) bond length | 1.42 - 1.46 Å | The single bond connecting the nitrile group to the ring. |

| C≡N (cyano) bond length | ~1.15 Å | The triple bond of the nitrile group. |

| O-N-O bond angle | ~125° | The angle within the nitro group. |

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.comyoutube.com A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These two orbitals are crucial for understanding chemical reactivity.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com The LUMO, being the lowest energy empty orbital, represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For nitroaromatic compounds, the HOMO and LUMO are typically delocalized π-orbitals. DFT calculations can determine the energies of these orbitals. researchgate.net The electron-withdrawing nature of the nitro and cyano groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted imidazole.

Table 2: Representative Frontier Molecular Orbital Data Note: This table illustrates typical output from FMO analysis on a nitroaromatic compound. Specific values for the title compound would need to be calculated.

| Orbital | Energy (eV) | Description | Implication for Reactivity |

|---|---|---|---|

| HOMO | -7.0 to -8.5 | Highest Occupied Molecular Orbital | Represents the nucleophilic character of the molecule. |

| LUMO | -3.0 to -4.5 | Lowest Unoccupied Molecular Orbital | Represents the electrophilic character of the molecule. |

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It is mapped onto the electron density surface, indicating regions of positive and negative potential.

Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They represent likely sites for electrophilic attack. For this compound, the most negative potentials are expected over the oxygen atoms of the nitro group and the nitrogen of the cyano group. mdpi.com

Positive Regions (Blue): These are electron-deficient areas, often located around hydrogen atoms, particularly the N-H proton of the imidazole ring. mdpi.com This region is susceptible to nucleophilic attack.

Neutral Regions (Green): These areas have a relatively neutral potential.

In addition to MESP, quantum calculations provide quantitative atomic charges through various population analysis schemes (e.g., Mulliken, AIM). For a related compound, 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, calculations showed that the nitro group as a whole carries a significant negative charge, while the cyano group is also net negative. acs.org This distribution highlights the powerful electron-withdrawing nature of these substituents.

To quantify the reactivity predicted by MESP, chemists use reactivity descriptors derived from DFT.

Fukui Functions: These functions identify which atoms in a molecule have the greatest tendency to accept or donate electrons. mdpi.com They pinpoint the most reactive sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO). For nitroaromatic systems, the carbon atom attached to the nitro group (ipso-carbon) can exhibit interesting reactivity patterns reflected in the Fukui values. mdpi.com

Average Localized Ionization Energy (ALIE): The ALIE is the energy required to remove an electron from a specific point in the space of a molecule. nih.gov Plotting this function reveals the locations of the least tightly bound, most easily removed electrons. These low-energy regions correspond to the most probable sites for attack by electrophiles and radicals. nih.gov For the title compound, the lowest ALIE values would likely be found above the π-system of the imidazole ring and near the nitro group oxygens.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

While quantum calculations on single molecules reveal intrinsic properties, understanding the solid-state behavior requires studying how molecules interact with each other.

In the solid state, molecules of this compound are held together by a network of non-covalent interactions. Studies on closely related crystal structures, such as 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, show that N-H···N hydrogen bonds are a primary motif, where the imidazole N-H donor of one molecule interacts with a nitrogen acceptor on an adjacent molecule to form infinite chains. nih.gov

Beyond strong hydrogen bonds, weaker interactions like C-H···O and C-H···N hydrogen bonds, as well as electrostatic interactions between polar groups, play a significant role in determining the final crystal packing. nih.gov The interaction between antiparallel cyano groups (C≡N···C≡N) is another common feature in the crystal packing of related nitriles. acs.orgnih.gov

Energy Decomposition Analysis (EDA) is a computational method that dissects the total interaction energy between molecules into physically meaningful components:

Electrostatic Energy: The classical coulombic interaction between the static charge distributions of the molecules. This is expected to be a major stabilizing force due to the highly polar nature of the molecule.

Exchange-Repulsion Energy: A purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of like spin from occupying the same space. It is a strong, short-range repulsive term.

Polarization Energy: The attractive interaction arising from the distortion of each molecule's electron cloud in the electric field of the other.

Dispersion Energy: A quantum mechanical attraction resulting from correlated fluctuations in the electron distributions of the interacting molecules (also known as London dispersion forces).

High-level theoretical calculations, such as SCS-RI-MP2-F12, can be used to accurately compute these energy components, providing a quantitative understanding of the forces governing the crystal structure. nih.gov

Simulation of Crystal Lattice and Packing Forces

The solid-state architecture of nitroimidazole derivatives is dictated by a complex interplay of intermolecular forces. Computational methods are essential for simulating and understanding these interactions, which ultimately determine the crystal lattice structure. For compounds related to this compound, these forces are primarily dominated by hydrogen bonding and other weak interactions.

Detailed studies on analogous structures provide significant insight. For instance, the crystal packing of 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, a closely related derivative, is characterized by infinite chains formed through N-H···N hydrogen bonds. nih.gov These chains represent the primary packing motif. Interestingly, in this specific analogue, the cyano group does not engage in significant specific interactions, and the chains are loosely connected to form a three-dimensional structure. nih.gov

In other nitroimidazole derivatives, different hydrogen bonding patterns emerge. The crystal structure of 1-methyl-4-nitro-1H-imidazole is driven by C-H···O hydrogen bonds, where the interaction occurs between a hydrogen atom of the methyl group and an oxygen atom of the nitro group of an adjacent molecule. researchgate.net Similarly, in 4,5-dinitro-1H-imidazole, molecules are linked by N-H···N hydrogen bonds, creating layers within the crystal. nih.govresearchgate.net

| First-Principles Calculations (DFT) | Used to calculate structural and electronic properties, providing insight into the stability of the crystal lattice. Methods often include GGA and dispersion corrections. | 2,4-dinitro-1H-imidazole | nih.gov |

Prediction and Correlation of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic properties. Density Functional Theory (DFT) is a cornerstone of this approach, particularly for predicting NMR and mass spectra.

Studies on the analogue 1-methyl-4-nitro-1H-imidazole have demonstrated the high accuracy of DFT calculations. researchgate.net The calculated ¹³C and ¹⁵N NMR chemical shifts for this compound were found to be in excellent agreement with experimental values, with deviations of less than 2%. researchgate.net This level of accuracy is crucial for assigning signals in complex spectra and validating proposed structures. The calculations showed that methylation at the N(1) position had a minor effect on its own chemical shift but significantly shielded the N(3) nitrogen. researchgate.net

Theoretical analysis is also invaluable in interpreting mass spectrometry (MS) data. The fragmentation patterns of nitroimidazoles are characteristic, often involving the nitro group. researchgate.net For example, the mass spectra of various methylnitroimidazoles show strong molecular ions and fragmentations typical of aromatic nitro compounds, including the loss of OH•, H₂O, and other small molecules. researchgate.net Detailed analysis of isotopically labelled 4(5)-nitro-1H-imidazole-5(4)-carbonitriles has confirmed that during fragmentation in a mass spectrometer, the labelled atoms remain within the main fragmentation ions, a finding that helps elucidate complex fragmentation pathways. researchgate.net

Table 2: Correlation of Experimental and Calculated NMR Data for 1-methyl-4-nitro-1H-imidazole

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation |

|---|---|---|---|

| ¹³C | Data correlates within 2% | 119.4 | Specific calculated values not provided in source |

| 136.4 | |||

| 144.7 | |||

| ¹⁵N | Data correlates within 2% | 181.5 | Specific calculated values not provided in source |

| 237.4 | |||

| 363.0 |

Data derived from research on 1-methyl-4-nitro-1H-imidazole, demonstrating the strong correlation achievable between DFT calculations and experimental results. researchgate.net

Mechanistic Insights into Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms for Synthetic Pathways

The synthesis of 4-nitro-1H-imidazole-5-carbonitrile and its derivatives often involves unique reaction mechanisms, a prominent example being cine substitution. One of the key synthetic routes to obtain 4(5)-nitro-1H-imidazole-5(4)-carbonitriles is through the cine nucleophilic substitution of 1,4-dinitroimidazoles. researchgate.net

In this process, treatment of a 1,4-dinitroimidazole with a nucleophile, such as potassium cyanide, results in the substitution of a nitro group and the introduction of a nitrile group at an adjacent carbon atom. researchgate.net For instance, the reaction of 1,4-dinitroimidazole with potassium cyanide in an aqueous methanol (B129727) solution yields 4(5)-nitro-1H-imidazole-5(4)-carbonitrile. researchgate.net The presence of a base, like sodium bicarbonate, has been noted to facilitate these cine-substitution reactions, leading to high yields of the desired product. researchgate.net This reaction can also be utilized to introduce isotopic labels by employing labeled cyanides, such as K¹³CN or KC¹⁵N. researchgate.net

The proposed mechanism for this cine-substitution involves the initial attack of the cyanide nucleophile on the carbon atom bearing a nitro group (C5), followed by a rearrangement and subsequent elimination of the other nitro group. This type of reaction is a powerful tool for the synthesis of specifically substituted imidazoles that might be difficult to access through direct substitution methods.

Theoretical Basis of Reactivity: Electrophilic versus Nucleophilic Attack on the Imidazole (B134444) Ring

The reactivity of the this compound ring is dictated by the strong electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups. These substituents significantly modulate the electron density of the imidazole core, making it highly electron-deficient. This inherent electronic property is a key determinant in its susceptibility to either electrophilic or nucleophilic attack.

Theoretical studies on related nitroaromatic systems provide a framework for understanding the reactivity of this compound. The presence of powerful electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. The electron density is drawn away from the ring carbons, making them less attractive to incoming electrophiles.

Conversely, this electron deficiency renders the imidazole ring highly susceptible to nucleophilic aromatic substitution (SNAr) . Nucleophiles are attracted to the electron-poor carbon atoms of the ring. Computational analyses, such as the calculation of Fukui functions and electrostatic potential maps, can predict the most likely sites for nucleophilic attack. In nitroaromatic compounds, the carbon atoms bearing the nitro group or those in close proximity are often the most electrophilic centers. mdpi.com The nitro group plays a crucial role in stabilizing the intermediate formed during nucleophilic attack, known as a Meisenheimer complex. africaresearchconnects.com

Therefore, the theoretical basis of reactivity for this compound strongly favors nucleophilic attack over electrophilic attack on the imidazole ring. The primary role of the nitro and cyano groups is to activate the ring for reactions with nucleophiles.

Influence of Substituent Effects on Electronic Structure and Reactivity of the Nitroimidazole Core

The electronic structure and, consequently, the reactivity of the nitroimidazole core in this compound are profoundly influenced by its substituents. The nitro group at the C4 position and the cyano group at the C5 position are both potent electron-withdrawing groups, exerting significant inductive (-I) and resonance (-M) effects.

These substituent effects lead to a number of predictable changes in the electronic properties of the molecule:

Increased Acidity: The strong electron-withdrawing nature of the nitro and cyano groups increases the acidity of the N-H proton of the imidazole ring. This makes deprotonation more favorable, which can be a key step in certain reactions, such as alkylation. derpharmachemica.com

Enhanced Electrophilicity of Ring Carbons: As discussed previously, the electron-withdrawing substituents decrease the electron density on the imidazole ring, thereby increasing the electrophilicity of the carbon atoms. This is a critical factor in promoting nucleophilic substitution reactions.

Modulation of Reaction Regioselectivity: The position of the substituents directs the regioselectivity of reactions. For instance, in alkylation reactions of 4-nitroimidazole (B12731), the alkylation is favored at the N-1 position. derpharmachemica.com This regioselectivity is a result of the electronic and steric influences of the nitro group.

The interplay of these substituent effects makes this compound a versatile, albeit specialized, building block in organic synthesis, with its reactivity profile being dominated by its electron-deficient nature.

Advanced Applications As a Chemical Scaffold in Academic Research

Design and Synthesis of Novel Heterocyclic Systems based on the 4-nitro-1H-imidazole-5-carbonitrile Skeleton

The chemical reactivity of this compound makes it a valuable starting point for the construction of more elaborate heterocyclic systems. The electron-withdrawing properties of the nitro and cyano groups activate the imidazole (B134444) ring, facilitating a variety of chemical transformations.

While direct and extensive reports of this compound in one-pot multi-component reactions (MCRs) are not prevalent in the reviewed literature, its role as a foundational precursor in the assembly of complex molecules is well-established. MCRs are highly valued in organic synthesis for their efficiency in creating molecular diversity by combining three or more reactants in a single step rsc.orgnih.gov. The functional groups on the this compound scaffold present significant potential for its use in such reactions.

Its most critical role has been demonstrated in the multi-step synthesis of complex heterocyclic derivatives. For instance, isotopically labeled this compound, synthesized via a cine nucleophilic substitution from 1,4-dinitroimidazole, serves as a key intermediate. This labeled carbonitrile has been utilized in the subsequent synthesis of complex biological molecules such as adenine (B156593) and adenosine (B11128) derivatives, highlighting its utility in building intricate molecular architectures researchgate.net. The synthesis involves the treatment of dinitroimidazoles with potassium cyanide, a reaction that proceeds in high yield in aqueous methanol (B129727) with sodium bicarbonate researchgate.net.

The general synthetic utility of imidazole derivatives as catalysts and building blocks in MCRs further underscores the potential of the title compound for future research in this area rsc.org.

The field of functional materials chemistry is actively exploring organic molecules for applications in advanced technologies like optoelectronics. A key area of this research is nonlinear optics (NLO), where materials can alter the properties of light, a phenomenon crucial for optical switching and data storage. Organic compounds, particularly those with strong electron donor and acceptor groups connected by a π-conjugated system, are promising candidates for NLO materials nih.gov.

Although direct academic studies focusing specifically on the NLO properties of this compound have not been prominently reported, its molecular structure contains the essential features that are theoretically conducive to NLO activity. The imidazole ring provides the conjugated system, while the nitro group (NO₂) acts as a powerful electron-acceptor. Theoretical studies on other organic molecules have shown that the presence of nitro groups significantly enhances NLO response due to their strong electron-attracting character nih.gov. For example, benzimidazole, a related heterocyclic compound, has been investigated for its NLO properties and has been successfully grown as single crystals for such applications researchgate.net.

Theoretical frameworks using Density Functional Theory (DFT) are often employed to predict the NLO properties of new molecules. These calculations can estimate parameters like polarizability and hyperpolarizability, which indicate NLO potential nih.gov. Given the structural attributes of this compound, it represents a candidate for future theoretical and experimental investigation within functional materials chemistry.

Exploration of Bio-Reductive Activation Mechanisms at the Molecular Level

The biological activity of many nitroimidazole compounds is intrinsically linked to the chemical reduction of their nitro group within target organisms or cells. This process, known as bio-reductive activation, is a cornerstone of their mechanism of action.

The mechanism of action for nitroimidazole-based compounds is not due to the molecule itself but rather to the reactive intermediates formed upon its reduction. This bio-reductive process is most effective in anaerobic (low oxygen) environments, such as those found in certain bacteria and hypoxic tumor cells .

The theoretical framework for this activation involves a series of electron-transfer steps:

One-Electron Reduction : The nitro group (R-NO₂) accepts an electron from a reductase enzyme, forming a nitro radical anion (R-NO₂⁻˙). This is a short-lived but critical intermediate nih.gov.

Formation of Cytotoxic Species : In the absence of oxygen, this radical anion can undergo further reduction. This multi-step process can lead to the formation of more stable, but still highly reactive, species such as the nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives.

Cellular Damage : These reduced intermediates are highly reactive and can covalently bind to and damage critical cellular macromolecules, leading to cell death nih.gov.

Studies on various nitroimidazoles have shown that the final reduction products themselves are often non-toxic. This suggests that the short-lived intermediates, formed by the addition of the initial electrons, are the primary cytotoxic agents nih.gov. The specific pathway and the stability of the intermediates can vary depending on the position of the nitro group (e.g., 2-nitro vs. 5-nitroimidazole) nih.gov.

To understand how a compound might interact with a biological system at the molecular level before undertaking complex laboratory experiments, researchers often turn to computational methods like molecular docking. This technique predicts the preferred orientation of a molecule when bound to a specific biological target, typically a protein or enzyme, to form a stable complex.

In the context of nitroimidazole derivatives, molecular docking is used to conceptually study their interaction with target enzymes that are crucial for a pathogen's survival or a disease's progression. For example, docking studies have been performed to investigate how novel nitroimidazole-indole conjugates bind to the active site of E. histolytica O-acetyl-serine sulfhydrylase (EhOASS), an enzyme essential for the parasite's survival. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the enzyme's binding pocket.

These conceptual studies are invaluable for rational drug design. By understanding the molecular interactions, chemists can modify the scaffold—like this compound—to enhance its binding affinity and selectivity for a target, potentially leading to more potent and specific therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-nitro-1H-imidazole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 4-nitro-1H-imidazole-5-carboxylate under reflux conditions. Key variables include solvent choice (ethanol or DMF), temperature (80–120°C), and catalysts (e.g., ammonium acetate). For example, analogous nitrile-containing imidazoles were synthesized via refluxing ethanolic solutions with nitrile precursors, followed by crystallization . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of nitro and cyano precursors.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- FTIR : Confirm nitro (1520–1350 cm⁻¹) and cyano (2240 cm⁻¹) functional groups .

- NMR : Analyze ¹H and ¹³C spectra to verify imidazole ring protons (δ 7.5–8.5 ppm) and carbonitrile carbons (δ 110–120 ppm) .

- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound likely shares hazards with structurally similar nitrile-imidazoles, including acute toxicity (H301, H311, H331) and skin/eye irritation (H315, H319). Use PPE (gloves, goggles), work in a fume hood, and follow GHS guidelines for storage (dry, cool environment) and disposal (neutralization before incineration) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and nitro/cyano group orientations. For example, analogous imidazole derivatives showed planar ring systems with nitro groups at 120° angles . Phase annealing in SHELX-90 improves resolution for larger structures . Compare experimental data with DFT-optimized geometries to validate computational models.

Q. What intermolecular interactions dominate the solid-state packing of this compound?

- Methodological Answer : Graph set analysis (as per Etter’s formalism) reveals hydrogen-bonding patterns. Nitro groups may act as acceptors, while imidazole NH groups serve as donors. For instance, in 5-amino-1H-imidazole-4-carbonitrile, N–H···N hydrogen bonds form chains along the crystallographic axis . Use Mercury software to visualize packing motifs and quantify interaction energies.

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., tautomerism) or solvent interactions. For example, cyano groups in imidazoles may exhibit variable IR absorbance due to conjugation with the aromatic ring. Cross-validate using:

- Variable-temperature NMR to detect tautomeric equilibria.

- Solvent-dependent UV-Vis to study electronic transitions .

- X-ray powder diffraction to correlate solid-state vs. solution-phase structures .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimize stepwise protocols:

- Step 1 : Nitration of 1H-imidazole-5-carbonitrile using HNO₃/H₂SO₄ at 0–5°C to minimize decomposition.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).

- Step 3 : Monitor by LC-MS to isolate the target compound from byproducts (e.g., di-nitrated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.